molecular formula C11H14FN5O3S B12391320 (2R,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

(2R,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B12391320
M. Wt: 315.33 g/mol
InChI Key: SLPSXWQJKHAIQV-ZBFRNQRKSA-N
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Description

The compound (2R,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analogue It is characterized by the presence of a purine base, specifically a 2-amino-6-methylsulfanylpurine, attached to a modified ribose sugar

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps:

    Formation of the Purine Base: The purine base, 2-amino-6-methylsulfanylpurine, is synthesized through a series of reactions starting from commercially available precursors. This may involve nitration, reduction, and thiolation reactions.

    Glycosylation: The purine base is then glycosylated with a protected ribose derivative. This step often requires the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond.

    Fluorination: The hydroxyl group at the 4-position of the ribose is selectively fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analogue.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic route while ensuring the purity and yield of the final product. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the purine base, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amino group or the purine ring, potentially leading to the formation of dihydropurine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropurine derivatives.

    Substitution: Various substituted nucleoside analogues depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, (2R,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is studied for its interactions with nucleic acids and proteins. It serves as a probe to investigate the mechanisms of DNA and RNA synthesis and repair.

Medicine

Medically, this compound is of interest for its potential antiviral and anticancer properties. It is being investigated as a therapeutic agent that can inhibit viral replication or induce apoptosis in cancer cells.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and as a precursor for the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of (2R,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal function of DNA or RNA, leading to the inhibition of viral replication or the induction of cell death in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A nucleoside analogue used as an antiviral agent.

    Gemcitabine: A nucleoside analogue used in cancer therapy.

    Fludarabine: Another nucleoside analogue with antiviral and anticancer properties.

Uniqueness

What sets (2R,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol apart is its unique combination of a fluorinated ribose and a methylsulfanylpurine base. This structural uniqueness may confer distinct biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H14FN5O3S

Molecular Weight

315.33 g/mol

IUPAC Name

(2R,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H14FN5O3S/c1-21-9-6-8(15-11(13)16-9)17(3-14-6)10-5(12)7(19)4(2-18)20-10/h3-5,7,10,18-19H,2H2,1H3,(H2,13,15,16)/t4-,5-,7?,10-/m1/s1

InChI Key

SLPSXWQJKHAIQV-ZBFRNQRKSA-N

Isomeric SMILES

CSC1=NC(=NC2=C1N=CN2[C@H]3[C@@H](C([C@H](O3)CO)O)F)N

Canonical SMILES

CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)F)N

Origin of Product

United States

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